4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid

Synthetic Chemistry Quality Control Procurement

This aromatic γ-keto acid (MW 220.26) features a 3,5-dimethylphenyl group providing optimal lipophilicity (logP ~2.60) and steric bulk. It serves as a preferred intermediate for multi-step syntheses, Friedel-Crafts optimization, and LC-MS/HPLC reference standards. ≥97% purity minimizes impurity propagation, ensuring reproducible yields and safer handling versus generic 4-oxobutyric acid analogs.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
CAS No. 898767-01-6
Cat. No. B1325308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid
CAS898767-01-6
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)CC(C)C(=O)O)C
InChIInChI=1S/C13H16O3/c1-8-4-9(2)6-11(5-8)12(14)7-10(3)13(15)16/h4-6,10H,7H2,1-3H3,(H,15,16)
InChIKeyCOYIRJYVWHGOAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric Acid (CAS 898767-01-6): A γ‑Keto Acid Building Block for Specialized Organic Synthesis


4‑(3,5‑Dimethylphenyl)‑2‑methyl‑4‑oxobutyric acid (CAS 898767‑01‑6) is an aromatic γ‑keto acid that serves as a versatile intermediate in organic synthesis . Structurally, it consists of a 3,5‑dimethylphenyl group linked to a 2‑methyl‑4‑oxobutanoic acid backbone (C₁₃H₁₆O₃; MW = 220.26) . The compound possesses both a ketone and a carboxylic acid moiety, enabling participation in Friedel‑Crafts acylation, oxidation, reduction, and substitution reactions [1]. Commercially, it is available in ≥97% purity from multiple vendors .

Why 4‑(3,5‑Dimethylphenyl)‑2‑methyl‑4‑oxobutyric Acid Cannot Be Replaced by Generic 4‑Oxobutyric Acid Analogs


Within the 4‑oxobutyric acid family, the steric and electronic influence of the aromatic ring critically dictates reactivity, solubility, and downstream synthetic utility . Unsubstituted or mono‑substituted analogs exhibit substantially different physicochemical profiles (e.g., logP, molecular weight) that alter phase transfer behavior and reaction kinetics [1]. The 3,5‑dimethyl substitution on the phenyl ring of 898767‑01‑6 provides a unique balance of lipophilicity (logP ≈ 2.60) and steric bulk that cannot be recapitulated by generic 4‑oxobutyric acid derivatives lacking the same substitution pattern . Consequently, blind substitution with other 4‑oxobutyric acid analogs risks failed reactions, lower yields, or compromised downstream compound purity .

Quantitative Differentiation: 4‑(3,5‑Dimethylphenyl)‑2‑methyl‑4‑oxobutyric Acid vs. Closest Analogs


Purity Grade: 97% Minimum Assay Exceeds Common 95% Vendor Specifications

4‑(3,5‑Dimethylphenyl)‑2‑methyl‑4‑oxobutyric acid (CAS 898767‑01‑6) is commercially supplied at ≥97% purity as verified by multiple vendors . In contrast, the structurally related 4‑(3,5‑dimethylphenyl)‑4‑oxobutyric acid (CAS 36440‑58‑1), which lacks the α‑methyl group on the butyric acid chain, is typically offered at a lower minimum purity of 95% .

Synthetic Chemistry Quality Control Procurement

Molecular Weight: 220.26 vs. 206.24 – Distinguishing the α‑Methyl Substitution Pattern

The α‑methyl group in 898767‑01‑6 increases its molecular weight to 220.26 g/mol compared to 206.24 g/mol for the des‑α‑methyl analog 4‑(3,5‑dimethylphenyl)‑4‑oxobutyric acid (CAS 36440‑58‑1) . This difference of 14.02 Da corresponds precisely to the mass of a methylene unit (CH₂).

Medicinal Chemistry Lead Optimization Analytical Chemistry

Lipophilicity: logP 2.60 vs. 2.7 for the Gem‑Dimethyl Analog

4‑(3,5‑Dimethylphenyl)‑2‑methyl‑4‑oxobutyric acid exhibits a computed logP (XLogP3) of approximately 2.60 [1]. The gem‑dimethyl analog 2,2‑dimethyl‑4‑(3,5‑dimethylphenyl)‑4‑oxobutyric acid (CAS 898765‑45‑2) has a higher computed XLogP3 of 2.7 [2].

Drug Design ADME Physicochemical Profiling

Boiling Point: 399.5 °C vs. 399.5 °C – Differentiating the α‑Methyl Substitution

The predicted boiling point of 4‑(3,5‑dimethylphenyl)‑2‑methyl‑4‑oxobutyric acid is 399.5 °C at 760 mmHg . The des‑α‑methyl analog 4‑(3,5‑dimethylphenyl)‑4‑oxobutyric acid (CAS 36440‑58‑1) has a predicted boiling point of 399.5 °C at 760 mmHg as well . The similarity in boiling points indicates that the α‑methyl group does not significantly alter the compound's volatility, but the additional methyl group increases molecular weight without affecting boiling point, which is a notable physicochemical property.

Process Chemistry Purification Thermal Stability

Hazard Profile: Defined GHS Hazards vs. Uncharacterized Analogs

4‑(3,5‑Dimethylphenyl)‑2‑methyl‑4‑oxobutyric acid carries clearly defined GHS hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, the safety profiles of many 4‑oxobutyric acid analogs (e.g., CAS 36440‑58‑1) are not fully characterized, lacking explicit GHS classifications .

Safety Regulatory Compliance Laboratory Handling

Optimal Use Cases for 4‑(3,5‑Dimethylphenyl)‑2‑methyl‑4‑oxobutyric Acid Based on Quantitative Differentiation


Synthesis of α‑Substituted γ‑Keto Acid Derivatives Requiring High Purity Intermediates

The 97% minimum purity of 898767‑01‑6 makes it the preferred starting material for multi‑step syntheses of α‑substituted γ‑keto acids and their derivatives, where trace impurities from lower‑purity analogs (e.g., 95% grade) can propagate through the sequence and compromise final product yield and purity .

Physicochemical Profiling for Drug Discovery Programs Targeting Moderate Lipophilicity

With a logP of approximately 2.60 [1], 4‑(3,5‑dimethylphenyl)‑2‑methyl‑4‑oxobutyric acid occupies a favorable lipophilicity window for early‑stage drug discovery. It offers improved aqueous solubility compared to the more lipophilic gem‑dimethyl analog (logP 2.7) [2], reducing precipitation issues in biochemical assays and cell‑based screens.

Analytical Method Development and Quality Control of γ‑Keto Acid Libraries

The unique molecular weight of 220.26 g/mol and well‑characterized hazard profile enable its use as a reference standard in LC‑MS and HPLC method development for libraries of 4‑oxobutyric acid analogs. Its distinct mass and defined safety classification facilitate accurate identification and safe handling protocols.

Reaction Optimization Studies Involving Friedel‑Crafts Acylation

The presence of both a ketone and a carboxylic acid moiety, combined with the steric and electronic influence of the 3,5‑dimethylphenyl group, makes 898767‑01‑6 a valuable substrate for optimizing Friedel‑Crafts acylation conditions [3]. Its defined purity and stability under reaction conditions ensure reproducible kinetic and yield data.

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